molecular formula C12H21NO5 B063603 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid CAS No. 182287-49-6

2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Cat. No.: B063603
CAS No.: 182287-49-6
M. Wt: 259.3 g/mol
InChI Key: MAJWUTNRLZHCBX-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, also known as TBCAA, is an organic compound that is used as a reagent in organic synthesis. TBCAA is a carboxylic acid derivative with a unique structure that makes it a useful reagent for various applications in the laboratory. It is used in a variety of reactions, such as the synthesis of peptides, the preparation of derivatives, and the formation of cyclic compounds.

Scientific Research Applications

Chemical and Physicochemical Studies

Research on compounds structurally related to 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, such as the spin label amino acid TOAC, has contributed significantly to our understanding of peptide synthesis and structure. The incorporation of TOAC into peptides, due to its rigid cyclic structure and the ability to form a peptide bond, has been invaluable in analyzing peptide backbone dynamics and secondary structure. These studies have employed various spectroscopic techniques, including EPR, NMR, and FT-IR, to investigate peptide interactions with membranes and proteins, offering insights into peptide orientation in membranes and peptide-nucleic acid interactions (Schreier et al., 2012).

Environmental Impact and Biodegradation

The environmental impact and biodegradation pathways of compounds with similar functionalities have been explored, particularly in the context of organic acid vapors and their effects on materials like copper. Studies have shown that organic acids such as acetic, formic, and butyric acids, which share functional group similarities with the compound of interest, play a significant role in corrosion processes in various industrial atmospheres. The aggressiveness of these acids in environments with high relative humidity highlights the importance of understanding their interactions with metals for better material preservation strategies (Bastidas & La Iglesia, 2007).

Biomedical Applications

The broader family of organic acids, including those structurally related to this compound, has shown potential in various biomedical applications. Levulinic acid (LEV), a compound with both carbonyl and carboxyl functional groups, illustrates the versatility and importance of these functional groups in drug synthesis. LEV and its derivatives have been explored for use in cancer treatment, medical materials, and other fields, demonstrating the potential of such compounds in reducing drug synthesis costs and simplifying complex synthesis steps (Zhang et al., 2021).

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJWUTNRLZHCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624571
Record name [(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182287-49-6
Record name [(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)acetic acid
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